molecular formula C10H8BrN3O B2379657 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine CAS No. 1877094-05-7

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

Cat. No. B2379657
CAS RN: 1877094-05-7
M. Wt: 266.098
InChI Key: FKIOBUOGAHWZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine” is a chemical compound with the formula C10H8BrN3O and a molecular weight of 266.09 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine” can be represented by the SMILES notation C1=CC(=CN=C1)COC2=CN=C(C=N2)Br . This compound has a topological polar surface area of 38.7 Ų and contains 13 heavy atoms .


Physical And Chemical Properties Analysis

“2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine” has a molecular weight of 236.07 g/mol, an XLogP3-AA of 1.4, and a complexity of 165 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Photophysical Properties and Applications

  • A study by Stagni et al. (2008) explored the synthesis and characterization of cyclometalated bis(phenylpyridine)iridium(III) complexes, including those with pyrazinyltetrazolate ligands. These complexes displayed a range of redox and emission properties, useful in organic light-emitting devices and as markers for biological labeling Stagni et al., 2008.

Synthetic Methods and Derivatives

  • Research by Collins Michael Raymond et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, starting from 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine. This method could potentially be adapted for synthesizing derivatives of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine Collins Michael Raymond et al., 2010.

Reactions and Molecular Interactions

  • Paudler and Dunham (1965) examined the bromination of pyrrolo[1, 2-a]pyrazine, yielding dibromo and bromo derivatives. This research could offer insights into the reactivity of related pyrazine compounds Paudler & Dunham, 1965.

Applications in Organic Electronics

  • Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine derivatives, emphasizing their potential in organic optoelectronic materials. This research suggests possible applications for 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine in this field Meti et al., 2017.

Biological Applications

  • Zhang et al. (2014) studied a series of pyrazolopyrazines as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators. Although this study focuses on a specific application, it highlights the potential biological relevance of pyrazine derivatives Zhang et al., 2014.

Proton Transfer Studies

  • Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridines, which are structurally related to 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine, revealed three types of photoreactions, offering insights into the photophysical behavior of similar compounds Vetokhina et al., 2012.

Mechanism of Action

The mechanism of action of “2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine” is not clearly recognized .

Safety and Hazards

If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth . It’s important to note that this compound is used for research and development and is not for human use .

properties

IUPAC Name

2-bromo-5-(pyridin-3-ylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOBUOGAHWZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

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